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Compound of Interest

Methyl 3-(2-methylphenyl)-3-
Compound Name:
oxopropanoate

Cat. No.: B177572

An In-depth Technical Guide to the Mass Spectrometry of Methyl 3-(2-methylphenyl)-3-
oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of Methyl
3-(2-methylphenyl)-3-oxopropanoate, a (3-keto ester of interest in synthetic chemistry and
drug discovery. This document outlines the predicted fragmentation patterns under electron
ionization (EI), presents a general experimental protocol for its analysis, and summarizes its
key molecular properties.

Molecular Properties

A foundational understanding of the molecular characteristics of Methyl 3-(2-methylphenyl)-3-
oxopropanoate is essential for interpreting its mass spectrum.
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Property Value

Molecular Formula C11H1203

Molecular Weight 192.21 g/mol

IUPAC Name Methyl 3-(2-methylphenyl)-3-oxopropanoate
CAS Number 5441-21-4

(Image of the chemical structure of Methyl 3-(2-
Structure
methylphenyl)-3-oxopropanoate)

Predicted Electron lonization (El) Mass Spectrum

While a publicly available, experimentally verified mass spectrum for Methyl 3-(2-
methylphenyl)-3-oxopropanoate is not readily available, a predictive spectrum can be
constructed based on established fragmentation patterns of 3-keto esters and substituted
aromatic compounds. The mass spectra of 3-keto esters are often characterized by cleavages
alpha to the carbonyl groups and McLafferty rearrangements[1].

The primary fragmentation pathways for Methyl 3-(2-methylphenyl)-3-oxopropanoate are
anticipated to be:

» Alpha-Cleavage: Fission of the bonds adjacent to the carbonyl groups is a dominant
fragmentation mechanism[1]. This can result in the loss of a methoxycarbonyl radical
(*COOCH:s) or a methylbenzoyl radical (¢*COCesH4CHs).

o McLafferty Rearrangement: As a compound with a carbonyl group and available gamma-
hydrogens, it may undergo a McLafferty rearrangement, although this is more common in
longer-chain esters[1].

e Aromatic Ring Fragmentation: The 2-methylphenyl group will also influence the
fragmentation, leading to characteristic aromatic ions.

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios
(m/z), and the proposed fragmentation mechanisms.
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| Predicted Relative Proposed Fragmentation
m/z
Intensity Fragment lon Pathway

192 Moderate [C11H1203]*e Molecular lon (M*e)
Loss of a methoxy

161 Moderate [C10H9O2]* )
radical (*OCHs3)
Loss of a
methoxycarbonyl

133 Strong [CoHoO]*

radical (*COOCH:) via

alpha-cleavage

Loss of the ketene
119 Strong [CsH7O]* group (CH2CO) from
the [M-OCHs]* ion

Loss of a methyl
105 Moderate [C7Hs0O]* group from the tolyl

cation

Tropylium ion,
91 Strong [C7HA]* characteristic of tolyl-

containing compounds

Phenyl cation, from

77 Moderate [CeHs]* cleavage of the tolyl
group
Methoxycarbonyl
59 Moderate [C2H302]*

cation (*COOCH:S3)

Experimental Protocol for GC-MS Analysis

A standard protocol for obtaining the mass spectrum of Methyl 3-(2-methylphenyl)-3-
oxopropanoate would involve gas chromatography coupled with mass spectrometry (GC-MS)
using electron ionization.

Sample Preparation
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e Dissolve a small amount of Methyl 3-(2-methylphenyl)-3-oxopropanoate in a volatile
organic solvent, such as dichloromethane or ethyl acetate, to a concentration of
approximately 1 mg/mL.

e Inject 1 pL of the prepared solution into the GC-MS system.

Instrumentation and Conditions

 Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
equipped with an Electron lonization (EI) source.

e GC Conditions:

o Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 pm film
thickness) is suitable.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
o Inlet Temperature: 250 °C.

o Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of
10 °C/min, and hold for 5 minutes.

e MS Conditions:
o lonization Mode: Electron lonization (El).
o Electron Energy: 70 eV.
o Source Temperature: 230 °C.
o Quadrupole Temperature: 150 °C.
o Mass Range: m/z 40-400.

o Scan Rate: 2 scans/second.

Data Acquisition and Analysis
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e Acquire the data using the instrument's control software.

e Process the acquired data to obtain the total ion chromatogram (TIC) and the mass
spectrum for the peak corresponding to Methyl 3-(2-methylphenyl)-3-oxopropanoate.

« |dentify the molecular ion and the major fragment ions.

o Compare the experimental spectrum with the predicted fragmentation pattern and, if
available, with a library spectrum for confirmation.

Visualization of Key Processes

To further elucidate the analytical process and the molecular behavior, the following diagrams
are provided.
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General workflow for the GC-MS analysis of Methyl 3-(2-methylphenyl)-3-oxopropanoate.
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Proposed primary fragmentation pathways for Methyl 3-(2-methylphenyl)-3-oxopropanoate.

Conclusion

The mass spectrometric analysis of Methyl 3-(2-methylphenyl)-3-oxopropanoate, particularly
utilizing GC-MS with electron ionization, is a robust method for its unequivocal identification
and characterization. Although a reference spectrum is not widely published, a detailed
understanding of the fragmentation patterns of -keto esters and aromatic compounds allows
for a reliable prediction of its mass spectrum. The experimental protocol and fragmentation
guide provided herein serve as a valuable resource for researchers and scientists engaged in
the analysis of this and structurally related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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